3-[(4-Chlorophenyl)methyl]-4-ethylpyridine
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Overview
Description
3-[(4-Chlorophenyl)methyl]-4-ethylpyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-ethyl group and a 3-[(4-chlorophenyl)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-4-ethylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 4-ethylpyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-4-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-4-ethylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-4-ethylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Known for its neuroprotective and antioxidant properties.
2-[(4-Chlorophenyl)methyl]-4-ethylpyridine: A structural isomer with similar chemical properties but different biological activities.
Uniqueness
3-[(4-Chlorophenyl)methyl]-4-ethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a 4-ethyl group and a 3-[(4-chlorophenyl)methyl] group makes it a versatile compound for various applications.
Properties
CAS No. |
919508-27-3 |
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Molecular Formula |
C14H14ClN |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-ethylpyridine |
InChI |
InChI=1S/C14H14ClN/c1-2-12-7-8-16-10-13(12)9-11-3-5-14(15)6-4-11/h3-8,10H,2,9H2,1H3 |
InChI Key |
REPGCXPASOFXSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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